molecular formula C15H15ClFNO3S B288468 N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide

N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide

Cat. No. B288468
M. Wt: 343.8 g/mol
InChI Key: XLVPHDPDFUSITR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide, also known as CEFA, is a sulfonamide-based compound that has been extensively studied for its potential use in the field of medicinal chemistry. CEFA has been found to possess a wide range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-bacterial activities.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is not fully understood. However, it has been suggested that N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide may exert its pharmacological effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. Additionally, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to possess a wide range of biochemical and physiological effects. In cancer cells, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. In inflammatory cells, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to possess antibacterial activity against various gram-positive and gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is its wide range of pharmacological properties, which makes it a potential candidate for the treatment of various diseases. Additionally, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide. One area of interest is the development of novel analogs of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide that possess improved pharmacological properties such as increased solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide and to identify potential molecular targets for its pharmacological effects. Finally, clinical trials are needed to determine the safety and efficacy of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide in humans.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 3-ethoxy-4-fluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonium hydroxide to yield the final product, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections. In cancer research, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to possess antibacterial activity against various gram-positive and gram-negative bacteria, making it a potential candidate for the treatment of bacterial infections.

properties

Product Name

N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide

Molecular Formula

C15H15ClFNO3S

Molecular Weight

343.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide

InChI

InChI=1S/C15H15ClFNO3S/c1-3-21-15-9-12(6-7-13(15)17)22(19,20)18-14-8-11(16)5-4-10(14)2/h4-9,18H,3H2,1-2H3

InChI Key

XLVPHDPDFUSITR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)F

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)F

Origin of Product

United States

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